![molecular formula C6H4ClF3N2O B154166 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS No. 126674-98-4](/img/structure/B154166.png)
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester, a related compound, has been synthesized and used for the synthesis of various bioactive small molecules . Another study reported an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides .
Molecular Structure Analysis
The molecular structure of related compounds such as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol has been reported . The molecular formula of this compound is C5H5F3N2O, with an average mass of 166.101 Da and a monoisotopic mass of 166.035400 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol have been reported . For example, the molecular formula of this compound is C5H5F3N2O, with an average mass of 166.101 Da and a monoisotopic mass of 166.035400 Da .
Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride: is a valuable intermediate in the synthesis of various bioactive molecules. Its trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . Researchers utilize this compound to develop new drugs with improved efficacy and safety profiles.
Agrochemistry: Pesticide and Herbicide Development
In the field of agrochemistry, this compound serves as a precursor for the synthesis of pesticides and herbicides. The trifluoromethyl group in the pyrazole ring can contribute to the selective toxicity towards pests and weeds, offering a potential for creating more environmentally friendly agricultural chemicals .
Material Science: Fluorinated Polymer Synthesis
The incorporation of fluorinated compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride into polymers results in materials with exceptional chemical resistance and thermal stability. These polymers have applications in various high-performance materials used in aerospace, automotive, and electronics industries .
Organic Synthesis: Building Blocks for Complex Molecules
This compound is also used as a building block in organic synthesis. It can undergo various chemical reactions to form complex molecules with diverse structures and functionalities. This versatility is crucial for the discovery and development of new organic compounds with potential applications in different scientific fields .
Analytical Chemistry: Chromatography and Spectroscopy Standards
Due to its unique chemical structure, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride can be used as a standard in chromatography and spectroscopy. It helps in the calibration of instruments and the quantification of similar compounds in complex mixtures .
Chemical Research: Study of Fluorine Chemistry
The compound is an important subject in the study of fluorine chemistry. Researchers explore its reactivity and stability to understand the effects of fluorination on chemical properties. This research can lead to the development of new fluorination methods and fluorinated compounds .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or disrupting cellular processes .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVECZQALNWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383231 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
126674-98-4 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research article?
A1: The research focuses on optimizing the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride for industrial production. The authors achieved a total yield of 46.8% through a four-step process involving acylation, cyclization, hydrolysis, and chlorination. [] This improved yield and simplified procedure are particularly relevant for large-scale manufacturing.
Q2: How was the purity of the synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid determined?
A2: The researchers utilized High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which was found to be 96.1%. []
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